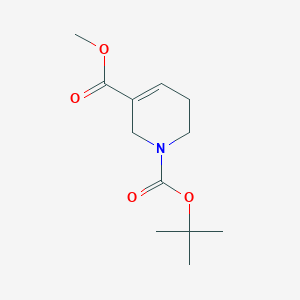

1-Tert-butyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate

CAS No.: 125097-83-8

Cat. No.: VC6962392

Molecular Formula: C12H19NO4

Molecular Weight: 241.287

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 125097-83-8 |

|---|---|

| Molecular Formula | C12H19NO4 |

| Molecular Weight | 241.287 |

| IUPAC Name | 1-O-tert-butyl 5-O-methyl 3,6-dihydro-2H-pyridine-1,5-dicarboxylate |

| Standard InChI | InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h6H,5,7-8H2,1-4H3 |

| Standard InChI Key | OSEDCXAVONLPOJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC=C(C1)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a partially saturated pyridine ring (1,2,5,6-tetrahydropyridine) substituted with two ester groups: a tert-butyl carbamate at the 1-position and a methyl ester at the 3-position. The tetrahydropyridine core adopts a half-chair conformation, with the double bond between C5 and C6 contributing to its reactivity. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-O-tert-butyl 5-O-methyl 3,6-dihydro-2H-pyridine-1,5-dicarboxylate | |

| SMILES | CC(C)(C)OC(=O)N1CCC=C(C1)C(=O)OC | |

| InChI Key | OSEDCXAVONLPOJ-UHFFFAOYSA-N | |

| PubChem CID | 11128444 |

Physical and Chemical Characteristics

While solubility data remain unspecified, the compound’s lipophilic tert-butyl group suggests moderate solubility in organic solvents like dichloromethane or ethyl acetate. Its ester groups render it susceptible to hydrolysis under acidic or basic conditions, a property leveraged in synthetic applications .

Synthesis and Preparation

Reaction Pathways

The synthesis typically involves multi-step protocols to install the tert-butyl and methyl ester groups. A representative method from Ambeed (CAS 184368-74-9) outlines the following steps :

-

Starting Material: Methyl 1-benzyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate.

-

Chloroformate Treatment: Reaction with 1-chloroethyl chloroformate in dichloromethane under reflux.

-

Methanolysis: Cleavage of the benzyl group using methanol at 70°C.

-

Boc Protection: Addition of tert-butyl dicarbonate in the presence of triethylamine.

Key Conditions:

-

Solvents: Dichloromethane, methanol.

-

Catalysts: Triethylamine (base).

-

Yield: High (exact yield unspecified but described as efficient) .

Optimization Strategies

Reaction purity is enhanced via silica gel column chromatography (eluent: n-hexane/ethyl acetate), achieving >95% purity . Stereochemical control remains a challenge, necessitating precise temperature and pH management during Boc protection.

Applications in Pharmaceutical and Materials Research

Medicinal Chemistry

Tetrahydropyridine derivatives are pivotal in drug discovery due to their bioisosteric relationship with piperidines. While direct applications of this compound are understudied, its role as a precursor to bioactive molecules is well-documented. Examples include:

-

Antiviral Agents: Functionalized tetrahydropyridines inhibit viral protease enzymes .

-

Neurological Therapeutics: Analogues modulate dopamine receptors, showing promise in Parkinson’s disease research.

Materials Science

The tert-butyl group enhances thermal stability, making the compound suitable for polymer crosslinking or as a monomer in specialty resins .

| Supplier | Purity | Packaging | Price Range (USD) |

|---|---|---|---|

| American Elements | 97% | 1g–100g | $50–$500 |

| Enamine | >95% | 5g–1kg | $100–$10,000 |

Certificates of Analysis (CoA) and Safety Data Sheets (SDS) are provided upon request, ensuring compliance with regulatory standards .

Recent Advances and Derivative Compounds

Amino-Substituted Derivatives

Chemsrc lists 1-Tert-butyl 3-methyl 4-amino-1,2,5,6-tetrahydropyridine-1,3-dicarboxylate (CAS 2326118-35-6), a derivative with an amino group at the 4-position . This modification enhances nucleophilicity, enabling participation in Schiff base formation or peptide coupling reactions.

Stereochemical Variants

PubChem documents a related tetrahydropyridazine analogue (CID 69703405) with an (S)-configured stereocenter, highlighting opportunities for enantioselective synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume